molecular formula C14H17N3O2S B2885237 N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 212074-68-5

N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Katalognummer: B2885237
CAS-Nummer: 212074-68-5
Molekulargewicht: 291.37
InChI-Schlüssel: MSGXGVDUOVUKLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 4-ethoxyphenyl group linked via a sulfanyl (-S-) bridge to a 1-methylimidazole ring. This compound belongs to a broader class of sulfur-containing heterocycles, which are frequently explored for their diverse pharmacological potentials, including antimicrobial, anticancer, and enzyme inhibitory activities.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-19-12-6-4-11(5-7-12)16-13(18)10-20-14-15-8-9-17(14)2/h4-9H,3,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGXGVDUOVUKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, including anticancer and antibacterial properties. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves several steps that typically include the formation of the imidazole ring and subsequent substitution reactions. The method often employs thioether formation, which is crucial for enhancing biological activity.

Anticancer Activity

Several studies have reported the anticancer properties of imidazole derivatives, including N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
HT-2945.2 ± 13.0Inhibition of DNA synthesis

In a study by Ribeiro Morais et al., the compound was shown to induce apoptosis in MCF cell lines, suggesting a mechanism involving DNA fragmentation and cell cycle arrest .

Antibacterial Activity

The antibacterial efficacy of N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has also been evaluated against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (μM)Observations
Staphylococcus aureus10.0High inhibition potency
Escherichia coli7.1Comparable to kanamycin
Proteus mirabilis15.0Effective at higher concentrations

The minimum inhibitory concentration (MIC) values indicate that the compound is effective against common pathogens, potentially offering a new avenue for antibiotic development .

The mechanisms underlying the biological activities of N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • DNA Synthesis Inhibition : It interferes with DNA replication processes, particularly in rapidly dividing cancer cells.
  • Bacterial Cell Wall Disruption : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis, similar to other imidazole derivatives .

Case Studies

Recent case studies highlight the effectiveness of this compound in vivo:

  • Tumor Growth Suppression : In murine models bearing tumors, treatment with N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide resulted in significant tumor size reduction compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varying Phenyl Substituents

The substituents on the phenyl ring significantly influence physicochemical properties and bioactivity. Key comparisons include:

Compound Name Phenyl Substituent Molecular Weight (g/mol) Key Biological Activity Reference
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide 4-ethoxy ~323.4 (calculated) Not reported in evidence
N-(2-ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u) 2-ethoxy-6-methyl 422 α-Glucosidase inhibition
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro-2-nitro ~306.7 Intermediate for heterocyclic synthesis
N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-fluorophenyl ~403.4 (calculated) COX-2 inhibition (inferred from Laufer’s work)
  • Electron-donating vs.
  • Substituent position : Para-substituted analogs (e.g., 4-ethoxy) often exhibit distinct steric and electronic profiles compared to ortho-substituted derivatives (e.g., 8u’s 2-ethoxy group), influencing target binding .

Modifications in the Imidazole Core

The imidazole ring’s substitution pattern dictates conformational stability and interactions with biological targets:

Compound Name Imidazole Modification Key Feature Biological Relevance Reference
Target compound 1-methylimidazole Basic, planar structure Potential for hydrogen bonding via sulfanyl linkage
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzimidazole with methylsulfonyl Extended aromatic system Anticancer activity
2,4-disubstituted 5-nitroimidazole derivatives 5-nitro group Electrophilic nitro group Antibacterial/antiparasitic activity (cf. metronidazole)
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Dihydroimidazole (saturated) Flexible ring conformation Altered bioavailability
  • Nitroimidazoles : The absence of a nitro group in the target compound may reduce mutagenicity risks compared to nitro-containing analogs like those in , albeit at the cost of antiparasitic efficacy .
  • Benzimidazoles : Bulkier benzimidazole cores (e.g., compound 29) may enhance DNA intercalation in anticancer applications but reduce metabolic stability .

Sulfur-Containing Linkages and Their Impact

The sulfanyl (-S-) bridge in the target compound contrasts with sulfonyl (-SO₂-) or sulfinyl (-SO-) groups in analogs:

Compound Name Sulfur Linkage Oxidation State Functional Role Reference
Target compound Sulfanyl (-S-) Thioether Moderate polarity, metabolic stability
N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Sulfinyl (-SO-) +4 Hydrogen bond acceptor (enhanced target binding)
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Sulfanyl (-S-) Thioether Facilitates crystal packing via S(7) hydrogen bonds
  • Sulfonyl/sulfinyl groups : These oxidized forms (e.g., in ) improve hydrogen-bonding capacity but may increase susceptibility to metabolic degradation .
  • Thioether stability : The sulfanyl group in the target compound balances lipophilicity and stability, making it favorable for oral bioavailability .

Q & A

Basic: What are the common synthetic routes for N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide?

Answer:
The synthesis typically involves multi-step reactions:

Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under acidic conditions to generate the 1-methylimidazole core .

Functionalization : Introduction of the ethoxyphenyl group via nucleophilic substitution or coupling reactions.

Sulfanyl linkage : Reaction of the imidazole intermediate with a thiol-containing precursor (e.g., mercaptoacetamide derivatives) under basic conditions to form the sulfanyl bridge .

Acetamide formation : Amidation using activated esters or coupling agents (e.g., EDC/HOBt) to finalize the structure .
Key reagents include benzyl chloride for substitution and sodium hydroxide for pH control .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify proton/carbon environments (e.g., ethoxyphenyl OCH2_2CH3_3 at ~1.3 ppm and imidazole protons at 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 346.1) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
  • Infrared (IR) spectroscopy : Detection of C=O (acetamide, ~1650 cm1^{-1}) and C-S (sulfanyl, ~650 cm1^{-1}) stretches .

Basic: How is the biological activity of this compound assessed in vitro?

Answer:
Common methodologies include:

  • Enzymatic assays : Testing inhibition of target enzymes (e.g., kinases, proteases) using fluorogenic substrates and monitoring activity via fluorescence or absorbance .
  • Cell-based assays : Evaluation of cytotoxicity (MTT assay) or antiproliferative effects in cancer cell lines (e.g., IC50_{50} determination) .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for biological targets .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Optimization strategies:

  • Temperature control : Lower temperatures (<0°C) during imidazole formation to reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for thiol-mediated sulfanyl linkage formation .
  • Purification : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) to isolate intermediates .

Advanced: How can contradictions in spectral data during structural characterization be resolved?

Answer:
Contradictions (e.g., ambiguous NOE correlations in NMR) require:

  • 2D NMR techniques : HSQC and HMBC to assign overlapping signals and confirm connectivity .
  • X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond angles, stereochemistry) .
  • Isotopic labeling : 15^{15}N or 13^{13}C labeling for complex heterocyclic systems to clarify ambiguous peaks .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:
Methodological steps:

Analog design : Systematic substitution of the ethoxyphenyl (e.g., halogenation) or imidazole (e.g., methyl → ethyl) groups .

Synthesis : Parallel combinatorial libraries using solid-phase or solution-phase chemistry .

Activity screening : High-throughput assays against diverse biological targets (e.g., kinases, GPCRs) .

Data analysis : QSAR models to correlate substituent properties (e.g., Hammett σ values) with bioactivity .

Example analogs and modifications:

Substituent ModificationBiological ImpactReference
Ethoxy → FluorophenylEnhanced kinase inhibition
Methylimidazole → BenzylimidazoleIncreased cytotoxicity

Advanced: How can stability and degradation pathways be analyzed under varying conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, or acidic/basic conditions (pH 1–13) and monitor degradation via HPLC .
  • Kinetic analysis : Arrhenius plots to predict shelf-life at room temperature .
  • Mass spectrometry : Identify degradation products (e.g., sulfoxide formation under oxidative conditions) .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:
Discrepancies (e.g., varying IC50_{50} values) may arise from:

  • Compound purity : Validate via HPLC and NMR; impurities >95% can skew results .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls .
  • Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants to ensure uniform compound dispersion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.